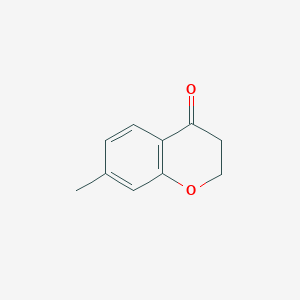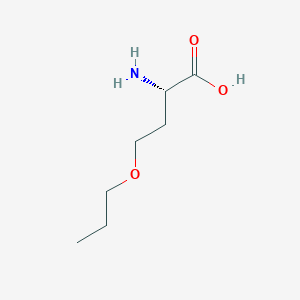
7-メチルクロマン-4-オン
概要
説明
7-Methylchroman-4-one is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery. Chroman-4-ones serve as important intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family has led to the categorization of various derivatives, including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives. These compounds have been recognized for their significant biological activities .
Synthesis Analysis
The synthesis of chroman-4-one derivatives has been extensively studied. For instance, a new isochroman-4-one derivative was synthesized from the water-soluble fraction of Musa sapientum L., and its structure was confirmed through spectroscopic evidence . Another study reported the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, along with an "abnormal" product during isomerization and alkylation processes . Additionally, the first synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, the aglycon part of actinoflavoside, was achieved through regioselective oxidation . These studies highlight the diverse synthetic approaches that can be employed to obtain various chroman-4-one derivatives.
Molecular Structure Analysis
The molecular structure of chroman-4-one derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a new isochroman-4-one derivative was determined by spectroscopic methods . In another study, density functional theory (DFT) calculations were used to investigate the optimized geometry, intermolecular hydrogen bonding, and vibrational wavenumbers of 7-amino-2-methylchromone, a related compound. The calculated molecular geometry parameters and vibrational frequencies for both monomer and dimer forms were compared with experimental data, showing strong correlation .
Chemical Reactions Analysis
Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions. For instance, an abnormal product was obtained during the isomerization of a chroman-4-one derivative, which was then characterized . The regioselective oxidation of a methyl group in a chroman-4-one derivative to synthesize the aglycon of actinoflavoside also exemplifies the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds . The NMR spectra and chemical shifts calculated using the GIAO method further contribute to understanding the chemical properties of chroman-4-one derivatives . These properties are essential for the development of these compounds as potential pharmaceutical agents.
科学的研究の応用
医薬品化学
7-メチルクロマン-4-オンは、医薬品化学において重要な構造単位です . これは、新規リード化合物の単離、設計、合成のための構成ブロックとして機能します . C-2とC-3の間の二重結合がないために、生物活性に大きな違いが見られます .
薬理活性
7-メチルクロマン-4-オンは、幅広い薬理活性を示します . これらには、抗癌、抗糖尿病、抗酸化、抗菌、抗真菌、抗ウイルス、抗リーシュマニア、殺虫、痙攣抑制、鎮痛、抗炎症、抗凝固、エストロゲン阻害、抗アセチルコリンエステラーゼ(AchE)阻害、抗ヒト免疫不全ウイルス(HIV)、抗けいれん、抗うつ薬、抗コロナ、抗結核作用などがあります .
化粧品への応用
7-メチルクロマン-4-オン誘導体は、化粧品製剤の有効成分として使用されています . これらは、肌や髪の質感のケア、改善、リフレッシュに使用されます . また、炎症、アレルギー、創傷治癒などの肌や髪に関連する欠損の治療にも使用されます .
有機合成
7-メチルクロマン-4-オンは、有機合成に使用されます. その汎用性の高い性質により、医薬品開発など、さまざまな用途に役立ちます.
構造安定性
7-メチルクロマン-4-オンは、化合物の構造安定性にとって重要です .
方法論の改善
7-メチルクロマン-4-オン誘導体の方法論を改善するために、いくつかの研究が行われてきました<a aria-label="4: " data-citationid="a972ddf1-d138-59a8-b69b-b00db8
作用機序
Target of Action
7-Methylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . More research is needed to elucidate the specific interactions of 7-Methylchroman-4-one with its targets.
Biochemical Pathways
Chroman-4-one and its derivatives have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHJJOYXWCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267999 | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18385-69-8 | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)


![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)






